molecular formula C10H9ClF3NO B3090504 Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]- CAS No. 1211875-94-3

Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]-

Cat. No. B3090504
CAS RN: 1211875-94-3
M. Wt: 251.63 g/mol
InChI Key: SFMTULNTEJNJPY-UHFFFAOYSA-N
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Description

Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]- is a novel compound that has been mentioned in several patents . It is a type of 3-(2-chlor-4-trifluoromethylphenoxy)-1-azetidine carboxamide . These compounds have been reported to have anticonvulsant activity .


Synthesis Analysis

The synthetic chemistry of azetidine is an important yet undeveloped research area . Azetidines are considered remarkable due to their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .


Molecular Structure Analysis

The molecular formula of Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]- is C10H9ClF3NO . Its molecular weight is 251.63 .


Chemical Reactions Analysis

A continuous flow aromatic nitration was developed with mixed acid within droplet-based microreactors for the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively . Under these conditions, a conversion of 83.03% and selectivity of 79.52% were achieved .

properties

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c11-8-3-6(10(12,13)14)1-2-9(8)16-7-4-15-5-7/h1-3,7,15H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMTULNTEJNJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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